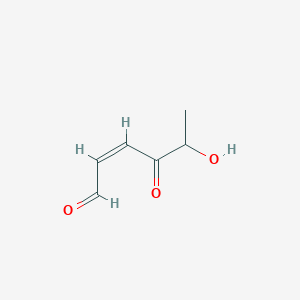

(Z)-5-Hydroxy-4-oxohex-2-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-5-Hydroxy-4-oxohex-2-enal, also known as 4-Hydroxy-2-nonenal (HNE), is a highly reactive and cytotoxic aldehyde produced by the peroxidation of polyunsaturated fatty acids (PUFAs) in biological systems. It is a major biomarker of oxidative stress and has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of HNE.

Mecanismo De Acción

HNE exerts its cytotoxic effects by reacting with nucleophilic sites on proteins, DNA, and other biomolecules. HNE can form covalent adducts with proteins, leading to the formation of protein carbonyls and the alteration of protein structure and function. HNE can also form DNA adducts, leading to DNA damage and mutation. In addition, HNE can modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway, leading to the activation of pro-inflammatory and pro-survival genes.

Efectos Bioquímicos Y Fisiológicos

HNE has been shown to have a wide range of biochemical and physiological effects. HNE can induce oxidative stress, inflammation, and apoptosis, leading to cell damage and death. HNE can also induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and chemokines, such as monocyte chemoattractant protein-1 (MCP-1), leading to the recruitment of immune cells to the site of inflammation. In addition, HNE can induce the expression of anti-apoptotic genes, such as B-cell lymphoma 2 (Bcl-2), leading to cell survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

HNE has several advantages and limitations for lab experiments. HNE is a highly reactive and cytotoxic molecule, which makes it a useful tool for studying oxidative stress and its role in disease pathogenesis. HNE can be used to induce oxidative stress in vitro and in vivo, leading to the activation of signaling pathways and the expression of pro-inflammatory and pro-survival genes. However, HNE is also a highly unstable molecule, which makes it difficult to handle and store. In addition, HNE can react with other biomolecules, leading to the formation of non-specific adducts and the alteration of experimental results.

Direcciones Futuras

There are several future directions for research on HNE. One direction is to develop new methods for the synthesis and purification of HNE, which will enable researchers to study its effects in a more controlled and reproducible manner. Another direction is to investigate the role of HNE in the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of diseases. A third direction is to explore the potential therapeutic applications of HNE, such as its use as a biomarker for disease diagnosis and prognosis, or its use as a target for drug development. Overall, HNE represents a promising area of research that has the potential to advance our understanding of oxidative stress and its role in disease pathogenesis.

Métodos De Síntesis

HNE can be synthesized by the peroxidation of PUFAs, such as linoleic acid, arachidonic acid, and docosahexaenoic acid, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS). This process leads to the formation of lipid hydroperoxides, which can decompose to form HNE. HNE can also be synthesized by the reaction of 4-hydroxy-2-pentenal (4-HPE) with acetaldehyde.

Aplicaciones Científicas De Investigación

HNE has been extensively studied in the field of oxidative stress and has been shown to play a role in the pathogenesis of several diseases. HNE has been implicated in the development of cancer by promoting cell proliferation, angiogenesis, and metastasis. HNE has also been shown to contribute to the pathogenesis of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inducing oxidative damage, inflammation, and apoptosis. In addition, HNE has been implicated in the development of cardiovascular diseases by promoting lipid peroxidation, inflammation, and endothelial dysfunction.

Propiedades

Número CAS |

107469-21-6 |

|---|---|

Nombre del producto |

(Z)-5-Hydroxy-4-oxohex-2-enal |

Fórmula molecular |

C6H8O3 |

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

(Z)-5-hydroxy-4-oxohex-2-enal |

InChI |

InChI=1S/C6H8O3/c1-5(8)6(9)3-2-4-7/h2-5,8H,1H3/b3-2- |

Clave InChI |

NFDUHTIWSCMVFM-IHWYPQMZSA-N |

SMILES isomérico |

CC(C(=O)/C=C\C=O)O |

SMILES |

CC(C(=O)C=CC=O)O |

SMILES canónico |

CC(C(=O)C=CC=O)O |

Sinónimos |

2-Hexenal, 5-hydroxy-4-oxo-, (Z)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

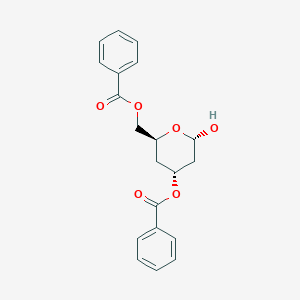

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)